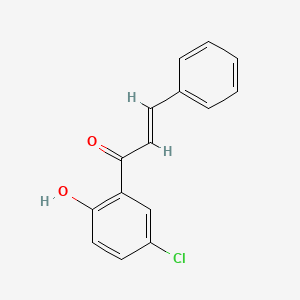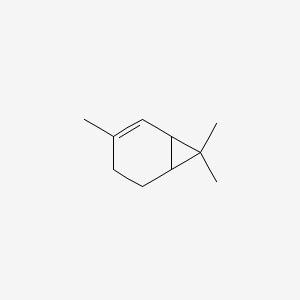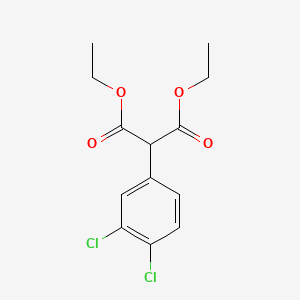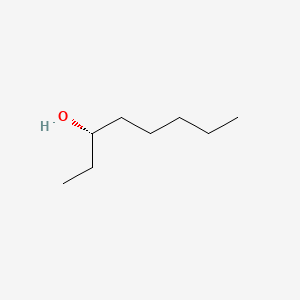
Nilgirin
Übersicht
Beschreibung
Nilgirine is a naturally occurring alkaloid compound with the molecular formula C₁₇H₂₃NO₅ . It is known for its unique chemical structure and potential applications in various fields of scientific research. Nilgirine is primarily found in certain plant species and has been the subject of numerous studies due to its interesting pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Nilgirine has a wide range of applications in scientific research, including:
Chemistry: Nilgirine is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, Nilgirine is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Nilgirine has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: In the industrial sector, Nilgirine is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nilgirine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure of Nilgirine through a series of condensation reactions.
Functional group modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure Nilgirine.
Industrial Production Methods
Industrial production of Nilgirine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous flow reactors: Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nilgirine undergoes various chemical reactions, including:
Oxidation: Nilgirine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Nilgirine into its reduced forms.
Substitution: Nilgirine can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of Nilgirine may yield oxides or hydroxylated derivatives.
Reduction: Reduction can produce amines or other reduced forms of Nilgirine.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of Nilgirine.
Wirkmechanismus
The mechanism of action of Nilgirine involves its interaction with specific molecular targets and pathways. Nilgirine is known to:
Bind to receptors: Nilgirine can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulate enzyme activity: Nilgirine can modulate the activity of certain enzymes, leading to changes in metabolic pathways.
Affect gene expression: Nilgirine may influence gene expression by interacting with transcription factors and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Nilgirine is structurally similar to several other alkaloid compounds, including:
Anacrotine: Anacrotine has a similar core structure but differs in the functional groups attached.
Gynuramine: Gynuramine shares structural similarities with Nilgirine but has different pharmacological properties.
Hastacine: Hastacine is another related compound with a similar molecular framework but distinct biological activities.
Uniqueness of Nilgirine
Nilgirine stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its promising pharmacological effects make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDPLWCMWMJVFE-BZOJOEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21009-05-2 | |
| Record name | Nilgirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1609330.png)







![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)
